![molecular formula C24H16BrFN4O2S B608243 3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile CAS No. 1962931-71-0](/img/structure/B608243.png)
3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups, including a bromine atom, a fluorine atom, a thiazole ring (a type of heterocyclic ring containing nitrogen and sulfur), and a pyridine ring (a type of heterocyclic ring containing nitrogen). These functional groups could potentially confer a variety of chemical properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. It would be best determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The types of chemical reactions this compound might undergo would depend on its exact structure and the conditions under which it’s reacted. Bromine and fluorine atoms are often involved in substitution reactions, while the nitrogen in the pyridine and thiazole rings might participate in various types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of bromine and fluorine might make the compound relatively dense and possibly reactive. The heterocyclic rings could contribute to the compound’s stability, reactivity, and possibly its color .Scientific Research Applications
Antimicrobial Potential
Compounds with imidazole rings, such as the one , have been shown to exhibit significant antimicrobial properties . They can be synthesized and evaluated against various bacterial strains like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. The presence of the pyridin-2-yl group could potentially enhance these properties, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Applications
The imidazole moiety is known to be a core structure in the development of drugs with anti-inflammatory properties . This compound could be investigated for its efficacy in reducing inflammation, potentially contributing to treatments for conditions like rheumatoid arthritis or psoriasis.
Antitumor Activity
Imidazole derivatives have been reported to show antitumor activities . The specific structure of this compound, particularly the thiazolylidene moiety, might interact with certain biological targets, offering a pathway for cancer research and therapy.
Antidiabetic Effects
Some imidazole-containing compounds have demonstrated antidiabetic effects . Research into this compound could explore its potential to modulate blood sugar levels and its mechanism of action within diabetic models.
Antiviral Research
The compound’s structure suggests it could be useful in antiviral research. Imidazole derivatives have been used in the synthesis of compounds with antiviral activities, and this particular compound could be part of studies aiming to find new treatments for viral infections .
Neurodegenerative Disease Studies
Given the role of p38α mitogen-activated protein kinase inhibitors in neurodegenerative diseases, this compound, with its pyridinylimidazole-type structure, could be relevant in the study of diseases like Parkinson’s and Alzheimer’s .
Enzyme Inhibition
The compound could act as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory and stress responses. This could have implications for the treatment of chronic diseases and understanding the biochemical pathways involved .
Synthesis of Novel Pharmaceuticals
Lastly, the compound’s unique structure makes it a valuable synthon for the synthesis of novel pharmaceuticals. Its versatility could lead to the development of new drugs with optimized therapeutic profiles .
Safety And Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. As a general rule, compounds containing bromine and fluorine should be handled with care, as they can be harmful or toxic. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. If it has promising biological activity, it could be further developed as a drug. Alternatively, if it has interesting chemical properties, it could be studied for potential use in materials science or other areas of chemistry .
properties
IUPAC Name |
3-bromo-4-[2-fluoro-4-[(Z)-[4-oxo-2-(2-pyridin-2-ylethylimino)-1,3-thiazolidin-5-ylidene]methyl]phenoxy]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrFN4O2S/c25-18-11-16(14-27)5-6-20(18)32-21-7-4-15(12-19(21)26)13-22-23(31)30-24(33-22)29-10-8-17-3-1-2-9-28-17/h1-7,9,11-13H,8,10H2,(H,29,30,31)/b22-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRHAMOJHTZHLT-XKZIYDEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN=C2NC(=O)C(=CC3=CC(=C(C=C3)OC4=C(C=C(C=C4)C#N)Br)F)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CCN=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OC4=C(C=C(C=C4)C#N)Br)F)/S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrFN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Jnj-dgat2-A | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

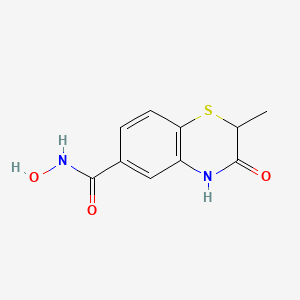

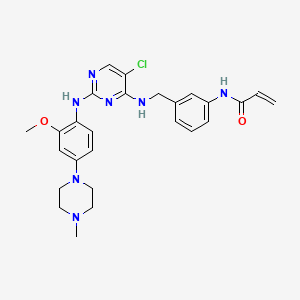

![(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide](/img/structure/B608171.png)
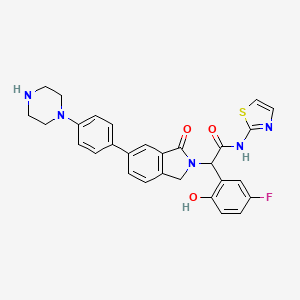

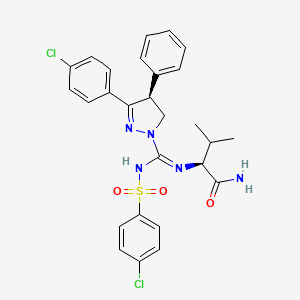
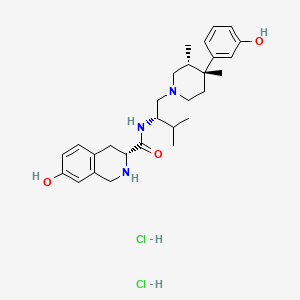
![(2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B608183.png)